Higher DAR Enables Greater Payload Delivery per Tumor Cell
CL2A‑SN38 conjugates achieve a DAR of 7.6–8.0 without inducing antibody aggregation, a key limitation for many ADC linker–payloads. For the anti‑Trop‑2 ADC sacituzumab govitecan, this DAR of 7.6 delivers approximately 136 SN‑38 molecules per tumor cell . In contrast, the alternative TROP2‑targeting ADC Dato‑DXd (datopotamab deruxtecan) uses a tetrapeptide‑based linker and has a lower DAR of 4.0 [1].
| Evidence Dimension | Drug‑to‑Antibody Ratio (DAR) |
|---|---|
| Target Compound Data | 7.6:1 (average) |
| Comparator Or Baseline | Dato‑DXd: 4.0:1 |
| Quantified Difference | 1.9‑fold higher DAR for CL2A‑SN38‑based ADC |
| Conditions | ADC formulation; analytical characterization of final product |
Why This Matters
Higher DAR increases the number of cytotoxic payload molecules delivered per internalized ADC, which can translate into enhanced tumor cell killing, particularly in tumors with heterogeneous or moderate antigen expression.
- [1] Table 3. Structural profile of ADCs targeting TROP2 in the TNBC. PMC, 2025. Dato-DXd DAR = 4.0; SG DAR = 7.6. View Source
